molecular formula C9H14N2S B14659357 2-{[2-(Pyridin-2-yl)ethyl]amino}ethane-1-thiol CAS No. 49850-74-0

2-{[2-(Pyridin-2-yl)ethyl]amino}ethane-1-thiol

Cat. No.: B14659357
CAS No.: 49850-74-0
M. Wt: 182.29 g/mol
InChI Key: BGZXZJGBUGCVLY-UHFFFAOYSA-N
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Description

2-{[2-(Pyridin-2-yl)ethyl]amino}ethane-1-thiol is a compound that features a pyridine ring attached to an ethylamine chain, which is further connected to an ethanethiol group. This compound is of interest due to its unique structure, which combines the properties of pyridine, amine, and thiol groups, making it versatile for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Pyridin-2-yl)ethyl]amino}ethane-1-thiol typically involves multiple steps. One common method starts with the esterification of nicotinic acid to yield an ester intermediate. This intermediate is then oxidized using 3-chloroperoxybenzoic acid to form a pyridine N-oxide. A nucleophilic substitution reaction with trimethylsilyl cyanide follows, resulting in a nitrile intermediate. Finally, the nitrile is reduced using sodium and ammonium chloride in ethanol to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Pyridin-2-yl)ethyl]amino}ethane-1-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The pyridine ring can be reduced under specific conditions.

    Substitution: The amine and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Disulfides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of 2-{[2-(Pyridin-2-yl)ethyl]amino}ethane-1-thiol involves its interaction with specific molecular targets. As a histamine agonist, it binds to and activates histamine receptors, particularly the H1 subtype . This activation can lead to various physiological responses, including vasodilation and increased vascular permeability. Additionally, its thiol group can interact with metal ions, making it useful in coordination chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(Pyridin-2-yl)ethyl]amino}ethane-1-thiol is unique due to the presence of both amine and thiol groups, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it particularly valuable in both synthetic chemistry and biological research.

Properties

CAS No.

49850-74-0

Molecular Formula

C9H14N2S

Molecular Weight

182.29 g/mol

IUPAC Name

2-(2-pyridin-2-ylethylamino)ethanethiol

InChI

InChI=1S/C9H14N2S/c12-8-7-10-6-4-9-3-1-2-5-11-9/h1-3,5,10,12H,4,6-8H2

InChI Key

BGZXZJGBUGCVLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCNCCS

Origin of Product

United States

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